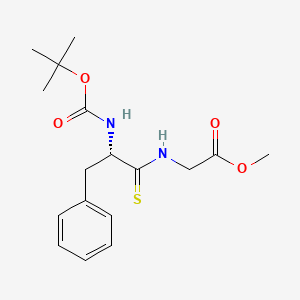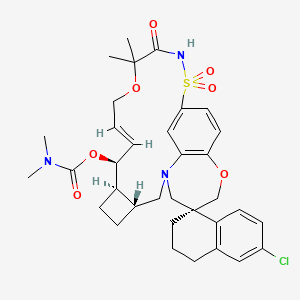
(E)-Mcl-1 inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Mcl-1 inhibitor 7 is a potent inhibitor of the myeloid cell leukemia-1 (Mcl-1) protein, which is part of the B-cell lymphoma-2 (Bcl-2) family. This compound has shown significant potential in cancer research due to its ability to inhibit Mcl-1 with a Ki value of less than 1 nM and an IC50 value of less than 500 nM . The inhibition of Mcl-1 is crucial as it plays a role in the survival of cancer cells, making this compound a promising candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Mcl-1 inhibitor 7 involves multiple steps, starting with the preparation of spiro-sulfonamide derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures would be essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Mcl-1 inhibitor 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-Mcl-1 inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Mcl-1 and its effects on various chemical pathways.
Biology: Employed in cell biology to understand the role of Mcl-1 in cell survival and apoptosis.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers where Mcl-1 is overexpressed.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Mcl-1.
Mechanism of Action
(E)-Mcl-1 inhibitor 7 exerts its effects by binding to the Mcl-1 protein, thereby inhibiting its function. Mcl-1 is an anti-apoptotic protein that helps cancer cells evade programmed cell death. By inhibiting Mcl-1, this compound promotes apoptosis in cancer cells, making it a valuable compound in cancer research .
Comparison with Similar Compounds
Similar Compounds
Mcl-1 inhibitor 7: Another potent inhibitor of Mcl-1 with similar properties.
Bcl-2 inhibitors: Compounds that inhibit other members of the Bcl-2 family, such as Bcl-2 and Bcl-xL.
Uniqueness
(E)-Mcl-1 inhibitor 7 is unique due to its high specificity and potency in inhibiting Mcl-1. Its low Ki and IC50 values make it a highly effective inhibitor, distinguishing it from other compounds that may have off-target effects or lower potency .
Properties
Molecular Formula |
C34H42ClN3O7S |
|---|---|
Molecular Weight |
672.2 g/mol |
IUPAC Name |
[(3R,6R,7S,8Z,22S)-7'-chloro-12,12-dimethyl-13,15,15-trioxospiro[11,20-dioxa-15λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene-22,4'-2,3-dihydro-1H-naphthalene]-7-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C34H42ClN3O7S/c1-33(2)31(39)36-46(41,42)25-11-14-30-28(18-25)38(20-34(21-43-30)15-5-7-22-17-24(35)10-13-27(22)34)19-23-9-12-26(23)29(8-6-16-44-33)45-32(40)37(3)4/h6,8,10-11,13-14,17-18,23,26,29H,5,7,9,12,15-16,19-21H2,1-4H3,(H,36,39)/b8-6-/t23-,26+,29-,34-/m0/s1 |
InChI Key |
BBDMFVGCKZAPPY-VHSMYAGPSA-N |
Isomeric SMILES |
CC1(C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OC[C@]4(CCCC5=C4C=CC(=C5)Cl)CN3C[C@@H]6CC[C@H]6[C@H](/C=C\CO1)OC(=O)N(C)C)C |
Canonical SMILES |
CC1(C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OCC4(CCCC5=C4C=CC(=C5)Cl)CN3CC6CCC6C(C=CCO1)OC(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



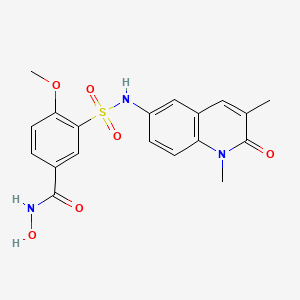
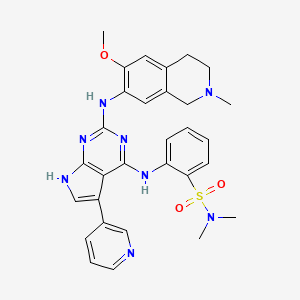
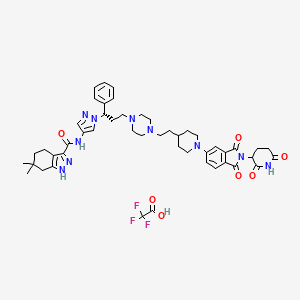
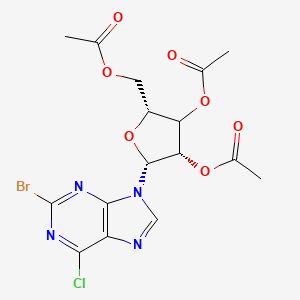

![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)
![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)
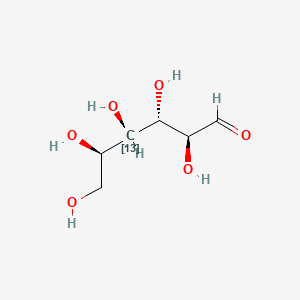
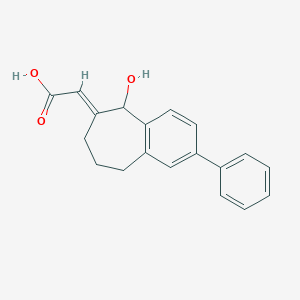
![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)


